molecular formula C14H26O2 B4163994 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- CAS No. 89762-84-5

4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl-

Cat. No.: B4163994
CAS No.: 89762-84-5
M. Wt: 226.35 g/mol
InChI Key: QDCJURCJXBBNBG-UHFFFAOYSA-N
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Description

2,2,3,6,7,7-Hexamethyl-4-octyne-3,6-diol is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and two hydroxyl groups (diol). This compound is notable for its unique structure, which includes multiple methyl groups attached to the carbon chain, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- typically involves the following steps:

    Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through various methods, such as the dehydrohalogenation of vicinal dihalides or the coupling of terminal alkynes with alkyl halides using palladium-catalyzed cross-coupling reactions.

    Hydroxylation: The introduction of hydroxyl groups can be accomplished through hydroboration-oxidation or oxymercuration-demercuration reactions. These methods ensure the addition of hydroxyl groups at the desired positions on the carbon chain.

    Methylation: The final step involves the methylation of the carbon chain. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,6,7,7-Hexamethyl-4-octyne-3,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halides or ethers.

Scientific Research Applications

2,2,3,6,7,7-Hexamethyl-4-octyne-3,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl- involves its interaction with molecular targets such as enzymes and receptors. The presence of hydroxyl groups allows for hydrogen bonding and electrostatic interactions, while the alkyne group can participate in π-π interactions and covalent bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,7,7-Tetramethyl-4-octyne-3,6-diol: Similar structure but with fewer methyl groups.

    2,2,3,3-Tetramethyl-4-octyne-3,6-diol: Similar structure with different methyl group positions.

    2,2,3,6,7,7-Hexamethyl-4-octyne-1,8-diol: Similar structure with hydroxyl groups at different positions.

Uniqueness

2,2,3,6,7,7-Hexamethyl-4-octyne-3,6-diol is unique due to its specific arrangement of methyl groups and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,3,6,7,7-hexamethyloct-4-yne-3,6-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-11(2,3)13(7,15)9-10-14(8,16)12(4,5)6/h15-16H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJURCJXBBNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#CC(C)(C(C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387999
Record name 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89762-84-5
Record name 4-Octyne-3,6-diol, 2,2,3,6,7,7-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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